6-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine
Description
Synthesis Analysis
The synthesis of purine derivatives often involves multiple steps, including halogenation, amination, and coupling reactions with different reagents. For example, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines involved the reaction of aminopyrimidine with excess ethyl orthoformate, producing cyclic acetals and amination products. These compounds exhibited specific configurational isomers, established through spectroscopic methods and confirmed by X-ray diffraction studies for their structural orientation (Mishnev et al., 1979). Similarly, other researchers developed efficient synthesis methods for 6-cyano-9-substituted-9H-purines and their derivatives, highlighting the versatility and complexity of purine synthesis (Al‐Azmi et al., 2001).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for understanding their chemical behavior and biological activity. Studies using NMR, IR spectroscopy, and X-ray diffraction have elucidated the configurations of these molecules. For instance, the 3D structure of certain purine derivatives confirmed the trans-diaxial orientation of substituents, providing insights into their structural dynamics (Mishnev et al., 1979).
properties
IUPAC Name |
6-[2-(3-methylphenoxy)ethylsulfanyl]-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-3-2-4-11(7-10)19-5-6-20-14-12-13(16-8-15-12)17-9-18-14/h2-4,7-9H,5-6H2,1H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTJHJMDQXMCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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